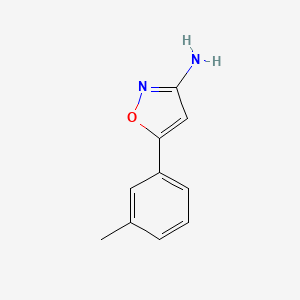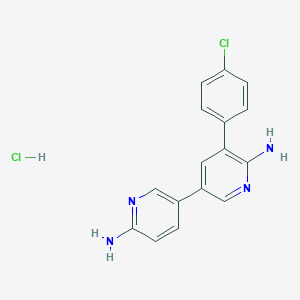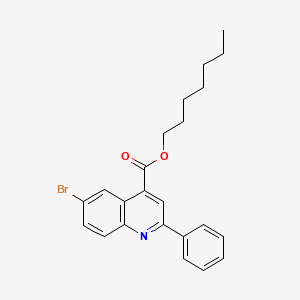![molecular formula C26H25N3O3S B12046979 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 477318-87-9](/img/structure/B12046979.png)
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de N-(2-éthylphényl)-2-({[3-(4-éthoxyphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide implique plusieurs étapesLes conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer un rendement élevé et une pureté élevée . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à écoulement continu pour maintenir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile sont possibles, en particulier au niveau du groupe éthoxyphényle.
Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, conduisant à la dégradation du groupe acétamide.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et des paramètres spécifiques de température et de pression pour optimiser la réaction .
Applications de la recherche scientifique
N-(2-éthylphényl)-2-({[3-(4-éthoxyphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, conduisant à une cascade d'événements biochimiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques .
Applications De Recherche Scientifique
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Des composés similaires à N-(2-éthylphényl)-2-({[3-(4-éthoxyphényl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acétamide comprennent :
- 2-{[3-(4-éthoxyphényl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophényl)acétamide
- N-(2-éthylphényl)-2-{[3-(4-méthylphényl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acétamide
Ces composés partagent des similitudes structurales mais diffèrent par leurs substituants, ce qui peut entraîner des variations dans leurs propriétés chimiques et leurs activités biologiques.
Propriétés
Numéro CAS |
477318-87-9 |
|---|---|
Formule moléculaire |
C26H25N3O3S |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-3-18-9-5-7-11-22(18)27-24(30)17-33-26-28-23-12-8-6-10-21(23)25(31)29(26)19-13-15-20(16-14-19)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30) |
Clé InChI |
LQILZMVLBRRDJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)








![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
